

(+)-Bufuralol pharmacokinetics and metabolism in humans

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Compound of Interest

Compound Name: (+)-Bufuralol

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An In-depth Technical Guide to the Pharmacokinetics and Metabolism of **(+)-Bufuralol** in Humans

Introduction

Bufuralol is a non-selective beta-adrenoceptor antagonist that possesses a chiral center, resulting in two enantiomers: **(+)-bufuralol** (R-bufuralol) and **(-)-bufuralol** (S-bufuralol).^[1] Although they are physicochemically similar, these enantiomers display significant differences in their pharmacological activity and metabolic profiles.^[1] In drug metabolism research, **(+)-bufuralol** is a well-established probe substrate used to assess the activity of the cytochrome P450 2D6 (CYP2D6) enzyme, both *in vitro* and *in vivo*.^{[2][3]} The gene for CYP2D6 is highly polymorphic in the human population, leading to distinct phenotypes of drug metabolism, including poor, intermediate, extensive, and ultrarapid metabolizers.^{[4][5]} Understanding the pharmacokinetics and metabolism of **(+)-bufuralol** is therefore critical for phenotyping individuals for CYP2D6 activity and predicting potential drug-drug interactions.

Pharmacokinetics

The disposition of bufuralol is stereoselective, with notable differences between the (+) and (-) enantiomers. Following oral administration, the plasma levels and area under the plasma curve (AUC) of the more pharmacologically active **(-)-bufuralol** are higher than those of the **(+)-isomer**.^[6] Consequently, the plasma clearance of **(-)-bufuralol** is lower.^[6] Both enantiomers are cleared almost entirely by metabolism.^[6]

Studies in healthy volunteers have shown bimodal metabolism of the drug, reflecting the genetic polymorphism of CYP2D6.[7][8] Peak plasma concentrations of bufuralol are typically observed between 1.5 to 2 hours after oral administration.[7][8]

Table 1: Pharmacokinetic Parameters of Bufuralol in Humans After Oral Administration

Parameter	Value (Extensive Metabolizers)	Value (Poor Metabolizers)	Reference(s)
Time to Peak (Tmax)	~2 hours	Longer than Extensive Metabolizers	[7][8]
Elimination Half-life (t _{1/2})	2.61 ± 0.18 hours	4.85 ± 0.35 hours	[7][8]

Note: The data reflects the bimodal distribution observed in study populations, corresponding to different CYP2D6 metabolizer phenotypes.

Metabolism of (+)-Bufuralol

The metabolism of bufuralol is complex and stereoselective, involving several pathways and cytochrome P450 enzymes.

Primary Metabolic Pathway: 1'-Hydroxylation

The principal metabolic pathway for bufuralol in humans is hydroxylation at the 1'-position of the butyl side chain, which forms the metabolite 1'-hydroxybufuralol.[2][3][4] This reaction is predominantly catalyzed by the high-affinity, polymorphic enzyme CYP2D6.[1][2][3] The rate of 1'-hydroxybufuralol formation is a reliable and sensitive marker for CYP2D6 activity.[3][4] **(+)-Bufuralol** is the preferred substrate for CYP2D6-mediated 1'-hydroxylation compared to its (-)-enantiomer, leading to a more rapid metabolism of the (+)-enantiomer through this specific pathway.[1]

Contributing Cytochrome P450 Enzymes

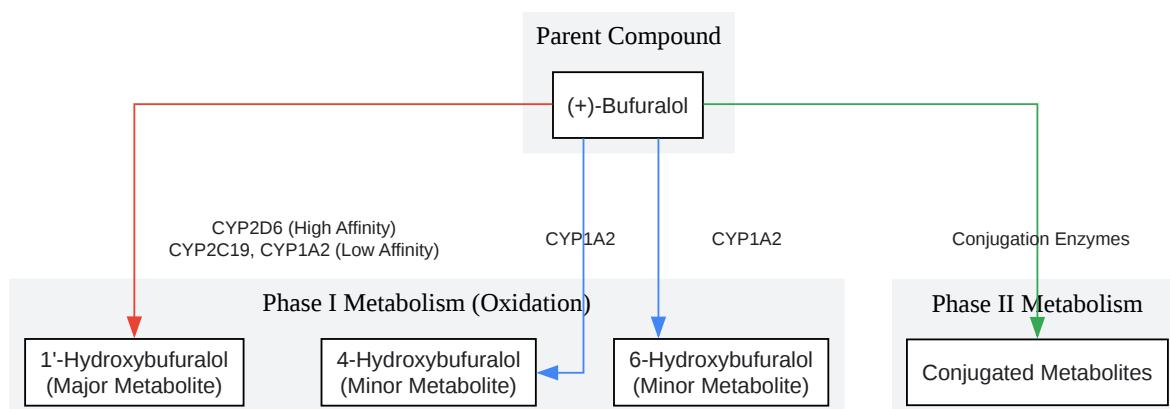
While CYP2D6 is the primary enzyme at low substrate concentrations, other isoforms contribute to bufuralol metabolism, particularly at higher concentrations.[1][2][4]

- CYP2C19: This enzyme can metabolize bufuralol to 1'-hydroxybufuralol, although with a much lower affinity (approximately 7-fold higher Km) and lower intrinsic clearance (37-fold lower) compared to CYP2D6.[9]
- CYP1A2: This isoform is also involved in bufuralol 1'-hydroxylation and is primarily responsible for the formation of minor aromatic hydroxylation products.[9][10]

Minor Metabolic Pathways

In addition to 1'-hydroxylation, bufuralol undergoes other metabolic transformations:

- Aromatic Hydroxylation: Human liver microsomes form at least five minor metabolites, including 4-hydroxybufuralol and 6-hydroxybufuralol.[10] The formation of these products is suggested to be catalyzed by CYP1A2.[10]
- Conjugation: Conjugation represents another metabolic route. For **(+)-bufuralol**, conjugation is considered a principal metabolic pathway, whereas aromatic hydroxylation is the main pathway for the (-)-enantiomer.[6]



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Metabolic pathways of **(+)-bufuralol** in humans.

Table 2: Michaelis-Menten Kinetic Parameters for Bufuralol 1'-Hydroxylation by Human Cytochrome P450 Isoforms

Enzyme	Apparent Km (μM)	Apparent Vmax	Reference(s)
CYP2D6	5 (approx.)*	-	[9]
CYP2C19	36	-	[9]
Human Liver			
Microsomes (Sample 1)	61	3.2 nmol/mg protein/h	[5]
Human Liver			
Microsomes (Sample 2)	171	5.8 nmol/mg protein/h	[5]

*Note: The Km for recombinant CYP2D6 was stated to be approximately 7-fold lower than the 36 μM reported for CYP2C19.[9]

Experimental Protocols

Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLMs)

This assay quantifies the formation of 1'-hydroxybufuralol from bufuralol in HLMs to determine enzyme kinetics.

1. Materials and Reagents:

- Human liver microsomes (HLMs)
- **(+)-Bufuralol** (substrate)
- 1'-Hydroxybufuralol standard
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

- Potassium phosphate buffer (pH 7.4)
- Quenching solvent (e.g., ice-cold acetonitrile)
- Internal standard for analytical quantification

2. Incubation Procedure:[2]

- Prepare a reaction mixture containing HLMs (e.g., 0.1-0.5 mg/mL protein concentration) in potassium phosphate buffer.
- Add **(+)-bufuralol** at various concentrations to characterize enzyme kinetics.
- Pre-incubate the mixture at 37°C for approximately 5 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate at 37°C with shaking for a specified time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
- Terminate the reaction by adding an ice-cold quenching solvent.
- Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.

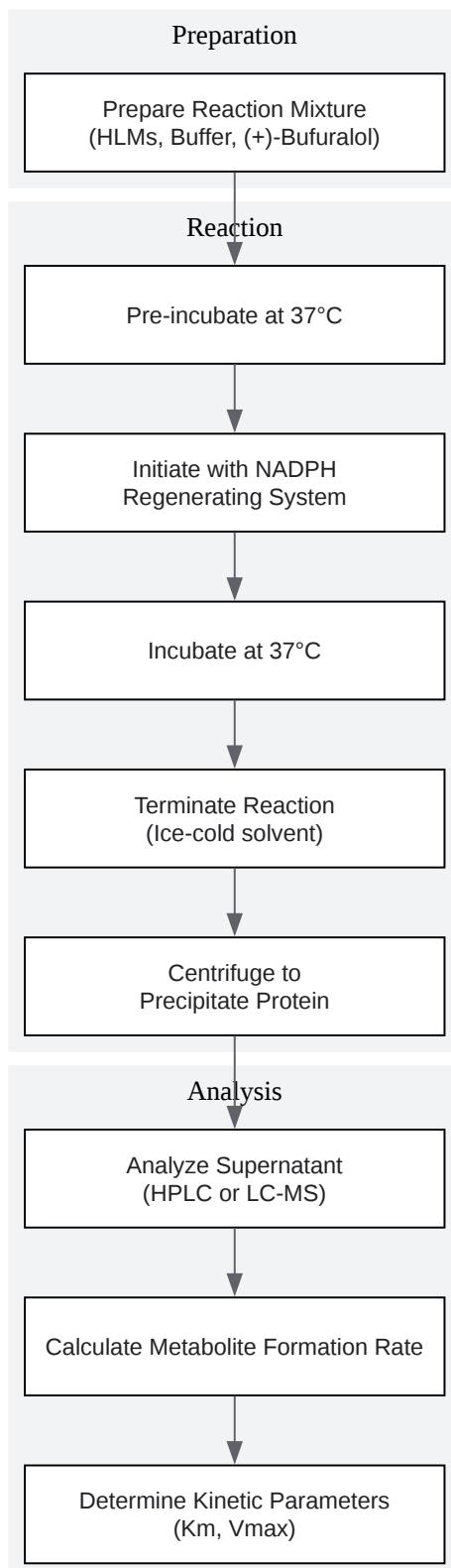
3. Analytical Method:

- The concentration of 1'-hydroxybufuralol in the supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][11]
- An internal standard is used to ensure accuracy and precision.

4. Data Analysis:[2]

- The rate of metabolite formation is calculated and plotted against the substrate concentration.

- Michaelis-Menten kinetics are typically used to determine the kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).



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Workflow for a typical in vitro bufuralol 1'-hydroxylation assay.

Protocol 2: Analysis of Bufuralol and Metabolites in Human Plasma

Sensitive methods are required for the simultaneous determination of bufuralol and its metabolites in human plasma.

1. Sample Preparation:

- Immunoaffinity extraction can be used for the enantioselective determination of bufuralol and its metabolites.[12]
- Alternatively, protein precipitation followed by liquid-liquid or solid-phase extraction can be employed.

2. Derivatization (for GC-MS):

- For analysis by gas chromatography, derivatization may be necessary. For example, forming O-trimethylsilyl, N-trifluoroacetyl derivatives.[13]

3. Chromatographic Separation and Detection:

- HPLC with Fluorescence Detection: This is a common method, often using a reversed-phase column. It offers high sensitivity, with minimal detectable levels of 1'-hydroxybufuralol around 0.1 ng/mL.[11]
- Gas Chromatography-Mass Spectrometry (GC-MS): Mass fragmentography offers high sensitivity, capable of detecting bufuralol at 1 ng/mL and its metabolites at approximately 250 pg/mL.[13]
- LC-MS/MS: This is the current standard for bioanalytical assays, offering high sensitivity and selectivity.

Conclusion

(+)-Bufuralol is extensively metabolized in humans, primarily through 1'-hydroxylation mediated by the polymorphic enzyme CYP2D6. This makes it an invaluable probe drug for phenotyping CYP2D6 activity. While other enzymes like CYP2C19 and CYP1A2 contribute to its metabolism, their roles are generally minor, especially at therapeutic concentrations. The pharmacokinetics of bufuralol are stereoselective and clearly distinguish between extensive and poor metabolizer phenotypes. The established in vitro and analytical methodologies allow for detailed characterization of its metabolic profile, which is essential for drug development and clinical pharmacology.

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